molecular formula C37H27N3Na2O9S3 B8117352 CID 20846242

CID 20846242

Cat. No.: B8117352
M. Wt: 799.8 g/mol
InChI Key: TUHAIJABPUJAEY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

No data is available in the provided evidence to describe the structure, properties, or applications of CID 20846242.

Properties

IUPAC Name

disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H29N3O9S3.2Na/c41-50(42,43)34-10-4-1-7-31(34)38-28-19-13-25(14-20-28)37(26-15-21-29(22-16-26)39-32-8-2-5-11-35(32)51(44,45)46)27-17-23-30(24-18-27)40-33-9-3-6-12-36(33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHAIJABPUJAEY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H27N3Na2O9S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

799.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

For example:

  • compares substrates and inhibitors like taurocholic acid (CID 6675) and betulinic acid (CID 64971) in terms of structural overlays and biochemical roles .
  • analyzes oscillatoxin derivatives (e.g., CID 101283546) for structural variations and biological implications .

A hypothetical comparison table, based on analogous compounds in the evidence, might include:

Compound Name PubChem CID Key Structural Features Biological Role/Activity Reference
3-O-Caffeoyl Betulin 10153267 Caffeoyl ester derivative of betulin Inhibitor of bile acid transporters
Oscillatoxin D 101283546 Macrocyclic polyketide with lactone ring Toxin with unknown cellular targets
Taurocholic Acid 6675 Bile acid conjugated with taurine Substrate for hepatic transporters

Limitations and Data Gaps

The absence of CID 20846242 in the provided evidence precludes a meaningful comparison. Future studies would require:

  • Structural elucidation via spectroscopic data (e.g., NMR, MS).
  • Functional assays to determine pharmacological or biochemical activity.
  • Computational modeling to compare molecular interactions with analogs.

Q & A

Table 1: Frameworks for Research Question Development

FrameworkComponentsApplication to this compound ResearchReferences
PICOT Population, Intervention, Comparison, Outcome, TimeDefine enzyme inhibition studies
FINER Feasible, Interesting, Novel, Ethical, RelevantAssess relevance of toxicity studies

Q. Table 2: Key Steps for Reproducible Synthesis of this compound

StepDetailReferences
1. Purity assessmentUse NMR and HPLC (>95% purity)
2. DocumentationRecord batch numbers, storage conditions
3. ReplicationIndependent synthesis by two lab members

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